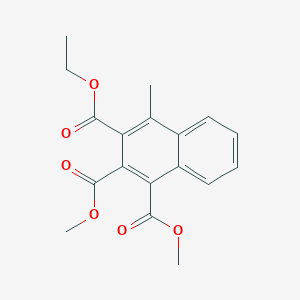
3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate, also known as ETMTN, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ETMTN is a complex molecule that is challenging to synthesize, but its unique structure makes it an attractive target for researchers looking to develop new compounds with novel properties.
Mecanismo De Acción
The mechanism of action of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate is not well understood, but recent studies have suggested that it may act by inhibiting the production of pro-inflammatory cytokines. 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has also been shown to inhibit the activity of several enzymes that are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate can inhibit the production of pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α. In addition, 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has been shown to inhibit the activity of several enzymes that are involved in the inflammatory response, including cyclooxygenase-2 and phosphodiesterase-4.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate is its unique fluorescence spectrum, which makes it an attractive candidate for use in imaging applications. In addition, 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has been shown to have anti-inflammatory properties, which could make it useful for the development of new therapeutics. However, the synthesis of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate is challenging, and the compound is relatively expensive, which could limit its use in some research applications.
Direcciones Futuras
There are several potential future directions for research involving 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate. One area of research could involve the development of new imaging techniques that utilize 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate as a fluorescent probe. In addition, further studies could be conducted to elucidate the mechanism of action of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate and to identify additional targets for the compound. Finally, 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate could be used as a starting point for the development of new compounds with improved properties for use in scientific research.
Métodos De Síntesis
The synthesis of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate is a complex process that requires several steps. The first step involves the reaction of 4-methylnaphthalene with ethyl oxalyl chloride to form 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2-dicarboxylate. This intermediate is then reacted with phthalic anhydride in the presence of a catalyst to form the final product, 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate. The synthesis of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate is challenging due to the presence of multiple functional groups, but recent advancements in synthetic chemistry have made it possible to produce the compound in reasonable yields.
Aplicaciones Científicas De Investigación
3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has several potential applications in scientific research. One of the most promising areas of research involves the use of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate as a fluorescent probe for imaging biological systems. 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has a unique fluorescence spectrum that makes it an attractive candidate for use in imaging applications. In addition, 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has been shown to have anti-inflammatory properties, which could make it useful for the development of new therapeutics.
Propiedades
Número CAS |
19715-40-3 |
|---|---|
Nombre del producto |
3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate |
Fórmula molecular |
C18H18O6 |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C18H18O6/c1-5-24-18(21)13-10(2)11-8-6-7-9-12(11)14(16(19)22-3)15(13)17(20)23-4/h6-9H,5H2,1-4H3 |
Clave InChI |
RMWUYGMFYNTLMG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2C(=C1C(=O)OC)C(=O)OC)C |
SMILES canónico |
CCOC(=O)C1=C(C2=CC=CC=C2C(=C1C(=O)OC)C(=O)OC)C |
Sinónimos |
4-Methyl-1,2,3-naphthalenetricarboxylic acid 3-ethyl 1,2-dimethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





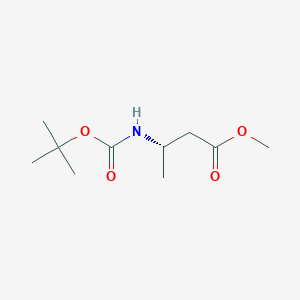
![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)

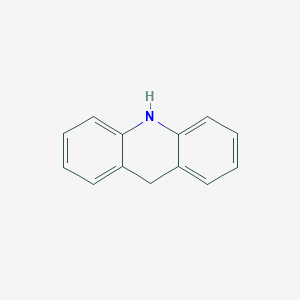
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B10570.png)
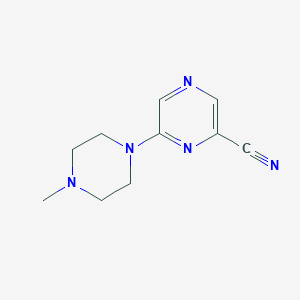

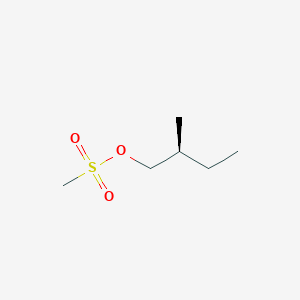
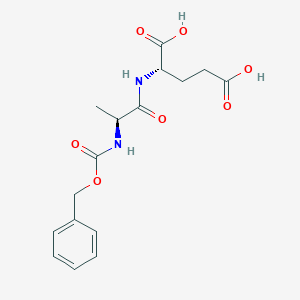
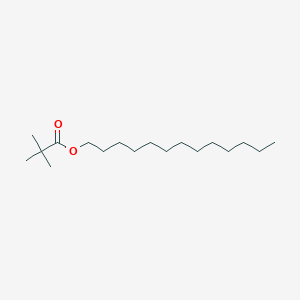
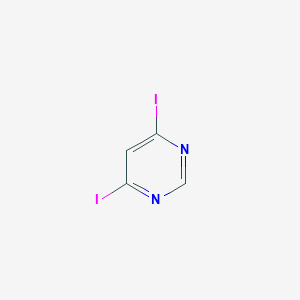
![(2S)-5-(diaminomethylideneamino)-2-[5-(6-oxo-3H-purin-9-yl)pentoxycarbonylamino]pentanoic acid](/img/structure/B10584.png)